molecular formula C15H31NO6 B12079217 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine

15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine

Cat. No.: B12079217
M. Wt: 321.41 g/mol
InChI Key: IHVJHRJGVDCAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine is a chemical compound with the following structural formula:

C15H31NO6\text{C}_{15}\text{H}_{31}\text{NO}_6 C15​H31​NO6​

It features a tetraoxa-hexadecylamine backbone, where the oxygen atoms form a bridge between carbon atoms. This compound is used in various research applications due to its unique properties .

Preparation Methods

The synthetic routes for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine involve the protection of a primary amine group with an isopropylidene moiety. The industrial production methods may vary, but the key steps include:

    Protection of Primary Amine: The primary amine is reacted with an isopropylidene reagent (such as acetone) to form the protected amine.

    Deprotection: The isopropylidene group is removed under specific conditions to yield the target compound.

Chemical Reactions Analysis

15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of corresponding oxo-compounds.

    Reduction: Reduction using reducing agents (e.g., sodium borohydride) converts the oxo-groups back to primary amines.

    Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Major products formed from these reactions include derivatives of the protected amine, which can be further modified for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a linker in drug conjugates or bioconjugation reactions.

    Medicine: Investigated for drug delivery systems due to its stability and solubility properties.

Mechanism of Action

The exact mechanism of action for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine depends on its specific use. It likely interacts with cellular membranes, affecting permeability and transport processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other protected amines and polyether derivatives. the unique isopropylidene protection pattern sets 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine apart.

Remember that this compound is primarily used in research settings, and its applications continue to evolve as scientists explore its properties

Properties

Molecular Formula

C15H31NO6

Molecular Weight

321.41 g/mol

IUPAC Name

3-[2-[2-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethoxy]ethoxy]propan-1-amine

InChI

InChI=1S/C15H31NO6/c1-15(2)21-13-14(22-15)12-20-11-10-19-9-8-18-7-6-17-5-3-4-16/h14H,3-13,16H2,1-2H3

InChI Key

IHVJHRJGVDCAQM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COCCOCCOCCOCCCN)C

Origin of Product

United States

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